molecular formula C6H4N2O3S2 B6278217 2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid CAS No. 106981-13-9

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid

Cat. No. B6278217
CAS RN: 106981-13-9
M. Wt: 216.2
InChI Key:
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Description

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid, commonly known as thiocyanic acid, is an organic compound that belongs to the family of thiocyanates. It is a colorless liquid with a faint odor, and is miscible with water, alcohols, and ethers. Thiocyanic acid is used in a variety of industrial processes, and is also used as an intermediate in the synthesis of a number of pharmaceuticals.

Mechanism of Action

Thiocyanic acid acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme, preventing the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus reduces the rate of the reaction.
Biochemical and Physiological Effects
Thiocyanic acid has been shown to inhibit a variety of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. It has also been shown to inhibit enzymes involved in the biosynthesis of vitamins and hormones. Additionally, thiocyanic acid has been shown to inhibit enzymes involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using thiocyanic acid in lab experiments is that it is relatively easy to obtain and use. It is also relatively non-toxic and has a low vapor pressure, making it ideal for use in enclosed spaces. However, thiocyanic acid is also a weak inhibitor, so it may not be suitable for use in experiments that require a strong inhibitor.

Future Directions

The use of thiocyanic acid in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further investigation into the structure and function of proteins and enzymes, as well as the development of new methods for synthesizing thiocyanic acid. Additionally, further research could be conducted into the biochemical and physiological effects of thiocyanic acid, as well as its potential applications in drug design.

Synthesis Methods

Thiocyanic acid can be prepared from the reaction of cyanuric chloride and sodium thiocyanate. This reaction produces a mixture of thiocyanic acid and sodium chloride. The thiocyanic acid is then extracted from the mixture using an organic solvent, such as ethyl acetate.

Scientific Research Applications

Thiocyanic acid has been used in scientific research to study the properties of proteins and enzymes. It has been used to study the structure and function of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. It has also been used to study the structure and function of enzymes involved in the biosynthesis of vitamins and hormones. Additionally, thiocyanic acid has been used to study the structure and function of proteins involved in signal transduction pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid involves the reaction of 4-cyano-3-hydroxy-1,2-thiazole-5-thiol with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-cyano-3-hydroxy-1,2-thiazole-5-thiol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-cyano-3-hydroxy-1,2-thiazole-5-thiol in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid", "Step 5: Filter the precipitated product and wash with water", "Step 6: Dry the product under vacuum to obtain 2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid" ] }

CAS RN

106981-13-9

Product Name

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid

Molecular Formula

C6H4N2O3S2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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